Dibutyldithiocarbamic acid
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Overview
Description
Dibutyldithiocarbamic acid (DBDTC) is a chemical compound that is widely used in scientific research as a chelating agent and a ligand for metal ions. It is a yellowish-green powder that is soluble in organic solvents and is commonly used in the synthesis of metal complexes. The following paper will explore the synthesis method of DBDTC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Gas Chromatography for Metal Chelates : Dibutyldithiocarbamic acid has been studied for its use in capillary gas chromatography, particularly for determining trace metals in samples. The thermal behavior of metal chelates of Dibutyldithiocarbamic acid was found suitable for gas chromatographic determinations in the range of 50–1000 ng, indicating its potential for precise trace metal analysis (Riekkola, 1982).
GABA Production and Applications : Various studies have focused on the production of GABA, which is biochemically related to Dibutyldithiocarbamic acid. For example, research into the production of GABA from lactic acid bacteria highlights the potential of generating GABA-rich functional foods and its health benefits (Cui et al., 2020).
GABA in Disease States : GABA, closely related to Dibutyldithiocarbamic acid, has been investigated in the context of diseases such as asthma, Alzheimer's, and autoimmune diseases. These studies provide insights into how GABAergic systems and signaling might be involved in the pathogenesis and potential treatment of these conditions (Xiang et al., 2007), (Govindpani et al., 2017), (Prud’homme et al., 2015).
properties
CAS RN |
150-11-8 |
---|---|
Product Name |
Dibutyldithiocarbamic acid |
Molecular Formula |
C9H19NS2 |
Molecular Weight |
205.4 g/mol |
IUPAC Name |
dibutylcarbamodithioic acid |
InChI |
InChI=1S/C9H19NS2/c1-3-5-7-10(9(11)12)8-6-4-2/h3-8H2,1-2H3,(H,11,12) |
InChI Key |
SZRLKIKBPASKQH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=S)S |
Canonical SMILES |
CCCCN(CCCC)C(=S)S |
Other CAS RN |
22914-74-5 150-11-8 |
synonyms |
Dibutyldithiocarbamic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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